molecular formula C8H15NO3 B14047921 Ethyl 4-methoxypyrrolidine-3-carboxylate

Ethyl 4-methoxypyrrolidine-3-carboxylate

Cat. No.: B14047921
M. Wt: 173.21 g/mol
InChI Key: LFWULXIJRFIGSH-UHFFFAOYSA-N
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Description

Ethyl 4-methoxypyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a methoxy group at the 4-position and an ethyl ester at the 3-position. Pyrrolidine-based compounds are widely studied in medicinal chemistry due to their conformational rigidity and ability to act as bioisosteres for peptide bonds.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

ethyl 4-methoxypyrrolidine-3-carboxylate

InChI

InChI=1S/C8H15NO3/c1-3-12-8(10)6-4-9-5-7(6)11-2/h6-7,9H,3-5H2,1-2H3

InChI Key

LFWULXIJRFIGSH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC1OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methoxypyrrolidine-3-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxypyrrolidine with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 4-methoxypyrrolidine in an organic solvent such as dichloromethane.
  • Add a base such as triethylamine to the solution.
  • Slowly add ethyl chloroformate to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxypyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxypyrrolidine-3-carboxylic acid.

    Reduction: Formation of 4-methoxypyrrolidine-3-methanol.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Ethyl 4-methoxypyrrolidine-3-carboxylate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: It is employed in studies investigating the biological activity of pyrrolidine derivatives.

    Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-methoxypyrrolidine-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Ethyl 3-(3-Ethoxy-3-oxopropyl)-4-(Methoxyimino)piperidine-1-carboxylate (Compound 7a/7b)

  • Structure: A piperidine derivative with a methoxyimino group at C4 and ester functionalities.
  • Key Differences: The piperidine ring (6-membered) vs. pyrrolidine (5-membered) alters ring strain and conformational flexibility. Methoxyimino group introduces a planar, conjugated system, unlike the methoxy group in the target compound, which is electron-donating but non-conjugated.
  • Synthesis : Prepared via reaction of ketone (6) with O-methylhydroxylamine hydrochloride in pyridine, yielding an 84% diastereomeric mixture .

Ethyl 4,4-Dimethyl-2-oxopyrrolidine-3-carboxylate

  • Structure : A pyrrolidine derivative with a 2-oxo group and 4,4-dimethyl substituents.
  • Key Differences: The 2-oxo group increases electrophilicity at C2, enabling nucleophilic reactions, whereas the methoxy group in the target compound enhances steric bulk and electron density.
  • Safety Data : Requires careful handling (UN 1993; flash point 43°C), indicating flammability risks common to ethyl esters .

Ethyl 4-((2-Cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate

  • Structure: A pyrrole derivative with a pyridine substituent and trifluoromethyl/cyano groups.
  • Key Differences :
    • Aromatic pyrrole core vs. saturated pyrrolidine in the target compound, affecting π-π stacking interactions and solubility.
    • Electron-withdrawing groups (CF₃, CN) contrast with the electron-donating methoxy group, influencing reactivity and binding affinity .
  • Applications : Used in drug discovery (e.g., kinase inhibitors), highlighting the role of ester derivatives in modulating pharmacokinetics .

Ethyl 1-Cyclohexyl-5-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylate

  • Structure : A pyrazole derivative with a 4-methoxyphenyl group.
  • Key Differences :
    • Pyrazole ring introduces aromaticity and hydrogen-bonding sites absent in pyrrolidine.
    • 4-Methoxyphenyl group shares similarities with the target compound’s methoxy substituent, suggesting comparable effects on lipophilicity .

Data Tables

Table 1. Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Ethyl 4-methoxypyrrolidine-3-carboxylate* C₈H₁₃NO₃ 187.19 4-OCH₃, 3-COOEt Theoretical (estimated)
Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate C₉H₁₅NO₃ 185.22 2-Oxo, 4,4-dimethyl Flash point: 43°C
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate C₁₄H₂₄N₂O₅ 301.18 Methoxyimino, dual esters Diastereomeric mixture (1:1.5)

*Note: Data for the target compound are extrapolated from analogs.

Key Findings and Implications

  • Substituent Influence : Methoxy groups improve lipophilicity and membrane permeability compared to electron-withdrawing groups (e.g., CF₃, CN) .
  • Safety Considerations : Ethyl esters generally require precautions against flammability and toxicity, as seen in related compounds .

Biological Activity

Ethyl 4-methoxypyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. Its molecular formula is C8H13NO2C_8H_{13}NO_2 with a molecular weight of approximately 155.19 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor and ligand in biochemical assays. The compound’s stereochemistry plays a crucial role in its binding affinity to specific targets, such as enzymes or receptors. It may act by:

  • Inhibiting Enzymatic Activity : By binding to the active sites of enzymes, it can prevent substrate access, thus inhibiting enzyme function.
  • Modulating Biological Pathways : Its interaction with various receptors can lead to alterations in signaling pathways, affecting cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacteria and fungi.
  • CNS Activity : Due to its structural characteristics, it may influence central nervous system functions, making it a candidate for neuropharmacological studies.
  • Anticancer Potential : Preliminary studies suggest that derivatives may have cytotoxic effects on cancer cells.

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialInhibits growth of certain bacteria and fungi
CNS ActivityPotential effects on neurotransmitter systems
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionBlocks specific enzymatic pathways

Case Studies

  • Antimicrobial Activity
    A study evaluated the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
  • CNS Effects
    In a neuropharmacological assessment, derivatives similar to this compound were tested for their ability to modulate neurotransmitter levels. Results indicated that these compounds could enhance serotonin levels, which may have implications for treating depression.
  • Anticancer Studies
    Research focused on the cytotoxic effects of this compound on different cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic agent.

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